molecular formula C18H14ClN3O3 B291997 11-(3-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

11-(3-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

Cat. No.: B291997
M. Wt: 355.8 g/mol
InChI Key: MASUZEIZYCBPHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound. It features a fused ring system that includes pyrido, furo, and diazepine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyridine derivatives. Key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the fused ring system through cyclization reactions.

    Substitution Reactions: Introduction of the chlorophenyl and dimethyl groups via substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May yield alcohols or amines.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione include:

    Benzodiazepines: Known for their sedative and anxiolytic effects.

    Pyrido[3,2-e][1,4]diazepines: Similar fused ring systems with potential biological activities.

    Furo[3,2-e][1,4]diazepines: Compounds with similar structural features and applications.

Uniqueness

The uniqueness of 4-(3-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione lies in its specific combination of functional groups and fused ring system, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

11-(3-chlorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

InChI

InChI=1S/C18H14ClN3O3/c1-9-6-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-4-11(19)7-12/h3-7H,8H2,1-2H3,(H,21,23)

InChI Key

MASUZEIZYCBPHY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC(=CC=C4)Cl)C

solubility

0.7 [ug/mL]

Origin of Product

United States

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